molecular formula C9H15NO4S B1148835 N-Acetyl-S-(4-hydroxy-2-buten-1-yl)- CAS No. 159092-65-6

N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-

Cat. No. B1148835
CAS RN: 159092-65-6
M. Wt: 233.2847
InChI Key:
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Description

“N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-” is a derivative of L-Cysteine , a non-essential amino acid commonly used as a precursor in the food and pharmaceutical industries . It has a molecular formula of C9H15NO4S .

Scientific Research Applications

  • Chemical Reactions and DNA Adducts Formation : A study by Citti et al. (1984) investigated the reaction of guanosine with epoxy compounds, resulting in the formation of N-7 alkylated guanine derivatives. This research is significant for understanding DNA adducts formation, a crucial aspect of chemical carcinogenesis (Citti, L., Gervasi, P., Turchi, G., Bellucci, G., & Bianchini, R., 1984).

  • Carcinogenic Properties and Metabolite Binding : Kriek (1971) explored the binding of carcinogenic amines to DNA, which is significant for understanding the mechanisms of carcinogenicity at a molecular level (Kriek, E., 1971).

  • Metabolite Identification in Biological Systems : Elfarra et al. (1995) focused on synthesizing and characterizing N-acetyl-L-cysteine S-conjugates of butadiene monoxide, providing insights into the metabolism of mutagens and carcinogens in biological systems (Elfarra, A., Sharer, J. E., & Duescher, R. J., 1995).

  • Mechanistic Insights into Enzymatic Processes : The study by Magadum and Yadav (2018) sheds light on the chemoselective acetylation processes, which are pivotal in drug synthesis and biochemical transformations (Magadum, D. B., & Yadav, G., 2018).

  • Carcinogen Metabolism and Acetylation Processes : Minchin et al. (1992) provided insights into the acetylation of aromatic and heterocyclic amines, which is crucial for understanding the metabolism of carcinogens (Minchin, R., Reeves, P. T., Teitel, C., McManus, M., Mojarrabi, B., Ilett, K., & Kadlubar, F., 1992).

Safety and Hazards

Isoprene, the parent compound of “N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-”, is identified as a possible human carcinogen . It is also linked to adverse health outcomes, including cardiovascular diseases .

Future Directions

The future directions for the study of “N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-” could include further investigation into its role as a biomarker of isoprene exposure and its association with cardio-cerebrovascular diseases .

properties

IUPAC Name

methyl (2R)-2-acetamido-3-[(E)-4-hydroxybut-2-enyl]sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4S/c1-8(13)11-9(10(14)15-2)7-16-6-4-3-5-12/h3-4,9,12H,5-7H2,1-2H3,(H,11,13)/b4-3+/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBMMSFMHHNWEC-NWALNABHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSCC=CCO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSC/C=C/CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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